molecular formula C24H25NO3S B3726112 ethyl (5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B3726112
M. Wt: 407.5 g/mol
InChI Key: YIXFSLJVMHWPCM-RUYQORCYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a phenylamino group, and a tert-butylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with a thiophene derivative under basic conditions to form the benzylidene-thiophene intermediate. This intermediate is then reacted with ethyl chloroformate and phenylamine to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenylamino group or the ester moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl (5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic materials.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the phenylamino group can interact with amino acid residues in enzyme active sites, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl (5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate can be compared with other similar compounds, such as:

  • Ethyl (5Z)-5-(4-methylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
  • Ethyl (5Z)-5-(4-ethylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

These compounds share a similar core structure but differ in the substituents on the benzylidene moiety. The presence of different substituents can significantly influence the compound’s reactivity, stability, and biological activity. This compound is unique due to the bulky tert-butyl group, which can affect its steric interactions and overall molecular properties.

Properties

IUPAC Name

ethyl (5Z)-5-[(4-tert-butylphenyl)methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3S/c1-5-28-23(27)20-21(26)19(29-22(20)25-18-9-7-6-8-10-18)15-16-11-13-17(14-12-16)24(2,3)4/h6-15,26H,5H2,1-4H3/b19-15-,25-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIXFSLJVMHWPCM-RUYQORCYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(C=C2)C(C)(C)C)SC1=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(C=C2)C(C)(C)C)/SC1=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
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ethyl (5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 3
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ethyl (5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 4
ethyl (5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 5
ethyl (5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 6
ethyl (5Z)-5-(4-tert-butylbenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

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